molecular formula C34H48O8 B1140557 Avermectin B1a aglycone CAS No. 71828-14-3

Avermectin B1a aglycone

Número de catálogo B1140557
Número CAS: 71828-14-3
Peso molecular: 584.7
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The total synthesis of Avermectin B1a aglycone is a complex process that involves a highly convergent strategy. Key steps include selective ring opening of symmetrical epoxides, coupling reactions to form the aglycone portion, and the introduction of disaccharides through novel coupling methods. Final deacetylation steps yield the natural product, showcasing the synthetic versatility and complexity of creating such a molecule (Ley et al., 1991).

Aplicaciones Científicas De Investigación

  • Avermectin B1a aglycone is an important intermediate in the biosynthesis of avermectins. Studies have isolated furan ring-free aglycones, such as 6,8a-seco-6,8a-deoxy-5-keto avermectin B1a, from the fermentation broth of a blocked mutant of Streptomyces avermitilis, establishing them as intermediates in avermectin biosynthesis (Chen & Inamine, 1989).

  • Overexpression of the ABC transporter AvtAB in Streptomyces avermitilis, which is homologous to the mammalian multidrug efflux pump, enhances avermectin production, suggesting a role in avermectin export and reduction of feedback inhibition (Qiu et al., 2011).

  • Avermectin B1a exhibits anthelmintic properties by affecting interneurons and inhibitory motoneurons in nematodes like Ascaris, causing paralysis without hypercontraction or flaccid paralysis (Kass et al., 1980).

  • Avermectin B1a has been converted into other compounds like milbemycins, indicating its potential for chemical modification and synthesis of new derivatives (Mrozik et al., 1983).

  • The total synthesis of avermectin B1a has been accomplished, highlighting the potential for laboratory production and modification of this compound for various applications (Ley et al., 1991).

  • Avermectin B1a has been shown to block postsynaptic potentials at the lobster neuromuscular junction, suggesting a potential role in neuromuscular research and possibly in the development of drugs targeting similar pathways in humans and other animals (Mellin et al., 1983).

  • Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans points to a molecular basis for avermectin's mechanism of action, which could be useful in developing new antiparasitic agents (Cully et al., 1994).

Direcciones Futuras

The well-characterized avermectin biosynthetic pathway and availability of S. avermitilis genome information in combination with the recent development of combinatorial biosynthesis should allow us to redesign more potent avermectin analogues and to engineer S. avermitilis as a more efficient host for the production of important commercial analogues4.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a specialist in the field.


Propiedades

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8-,21-11-,24-10?/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEUIYGDSWMLCR-AFVSOJIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156588893

Citations

For This Compound
19
Citations
LG Menchikov, MK Dzhafarov, IV Zavarzin - Russ. Chem. Rev., 2022 - researchgate.net
Parasitic infections caused by protozoa, helminths and ectoparasites are distributed worldwide and pose a serious health risk to humans and animals, in particular livestock. 1±7 …
Number of citations: 2 www.researchgate.net
S Alvi, MK Hussain, R Ali - Chemistry and Biological Activities of …, 2023 - Wiley Online Library
Notably, around 250 million people annually are using the ivermectin (IVM) to combat several parasitic diseases such as scabies, filariasis, strongyloidiasis, pediculosis and …
Number of citations: 3 onlinelibrary.wiley.com
T Blizzard, MH Fisher, H Mrozik, TL Shih - Recent Progress in the …, 1990 - Springer
… This made three subunits containing carbons 15-2S, 11-2S, and 1-10 available from avermectin B1a• The selective cleavage of the 14(15)-double bond of avermectin B1a aglycone …
Number of citations: 9 link.springer.com
DJ MacNeil - Genetics and biochemistry of antibiotic production, 1995 - Elsevier
Publisher Summary This chapter provides an overview on the avermectins. Avermectins are potent antiparasitic compounds with a broad spectrum of activity against nematodes and …
Number of citations: 14 www.sciencedirect.com
MJ Ford, JG Knight, SV Ley, S Vile - Synlett, 1990 - thieme-connect.com
A synthesis of the bis-oleandrose fragment of avermectin B1a (1) is described, involving π-allyl tricarbonyliron lactone complexes as key synthetic intermediates. Final glycosidation to …
Number of citations: 23 www.thieme-connect.com
A Armstrong, SV Ley, A Madin, S Mukherjee - Synlett, 1990 - thieme-connect.com
Thieme E-Journals - Synlett / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 18 www.thieme-connect.com
JG Liang, XH Chu, J Chu, YH Wang, YP Zhuang… - African Journal of …, 2010 - ajol.info
… In the previous study, it was reported that the avermectin B1a aglycone is composed of seven acetates, five propionates, and one 2-methylbutyrate or isobutyrate, and its biosynthesis …
Number of citations: 9 www.ajol.info
LC Vining, C Stuttard - 1995 - researchgate.net
Avermectins are potent antiparasitic compounds with a broad spectrum of activit) against nematodes and arthropods. Although similar in structure to the anti· bacterial macrolides and …
Number of citations: 60 www.researchgate.net
SV Ley, A Armstrong - Strategies and Tactics in Organic …, 1984 - books.google.com
… We hoped that by exploiting the reactivity differences of the various hydroxyl groups in 97 we would be able to prepare the avermectin B1a aglycone 87 without the need for further …
Number of citations: 3 www.google.com
RT Eastman, R Rusinova, KF Herold, XP Huang… - bioRxiv, 2023 - biorxiv.org
… the experimenter) library of IVM analogs and remdesivir at 10 µM concentration (Supplementary Table 3); the results are unmarkable (flat SAR), except for the avermectin B1a aglycone (…
Number of citations: 4 www.biorxiv.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.